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Compound of Interest

Compound Name: Phenylcyclohexane

Cat. No.: B048628 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

phenylcyclohexane (CAS No. 827-52-1), including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided

for the acquisition of these spectra, intended for researchers, scientists, and professionals in

the field of drug development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for phenylcyclohexane, providing

a quantitative reference for compound identification and characterization.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Phenylcyclohexane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.15 m 5H
Aromatic protons

(C₆H₅)

2.50 tt 1H
Methine proton (C₁-H

of cyclohexyl)

1.90 - 1.70 m 4H
Axial protons of

cyclohexyl

1.50 - 1.20 m 6H
Equatorial protons of

cyclohexyl

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Phenylcyclohexane

Chemical Shift (δ) ppm Assignment

145.5 C₁ (ipso-carbon of phenyl)

128.3 C₃, C₅ (meta-carbons of phenyl)

126.5 C₂, C₆ (ortho-carbons of phenyl)

125.8 C₄ (para-carbon of phenyl)

44.8 C₁' (methine-carbon of cyclohexyl)

34.5 C₂', C₆' (cyclohexyl)

26.8 C₃', C₅' (cyclohexyl)

26.1 C₄' (cyclohexyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Infrared (IR) Spectroscopy Data
Table 3: Principal Infrared Absorption Bands for Phenylcyclohexane

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3020 Medium Aromatic C-H stretch

2925, 2850 Strong
Aliphatic C-H stretch

(cyclohexyl)

1605, 1495 Medium
Aromatic C=C skeletal

vibrations

1450 Medium CH₂ scissoring (cyclohexyl)

750, 695 Strong
Monosubstituted benzene C-H

out-of-plane bend

Sample preparation: Neat liquid film

Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragments for Phenylcyclohexane

m/z Relative Intensity (%) Assignment

160 30 [M]⁺ (Molecular Ion)

104 100
[C₈H₈]⁺ (Styrene radical

cation)

91 40 [C₇H₇]⁺ (Tropylium ion)

77 25 [C₆H₅]⁺ (Phenyl cation)

55 35 [C₄H₇]⁺

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of phenylcyclohexane (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters

include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of

1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier

transformed with a line broadening of 0.3 Hz.

¹³C NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a

proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5

seconds, and a relaxation delay of 2 seconds are employed. Typically, 1024 scans are

averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
A drop of neat phenylcyclohexane is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to form a thin liquid film. The spectrum is recorded using a Fourier

Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background

spectrum of the empty sample compartment is first collected and automatically subtracted from

the sample spectrum. Data is typically acquired with a resolution of 4 cm⁻¹ and an

accumulation of 16 scans.

Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-

MS) with an electron ionization (EI) source. A dilute solution of phenylcyclohexane in a volatile

solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer

is operated in full scan mode over a mass range of m/z 40-400. The ionization energy is set to

70 eV.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical entity such as phenylcyclohexane.

Spectroscopic Analysis Workflow for Phenylcyclohexane
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Spectroscopic analysis workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048628?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

